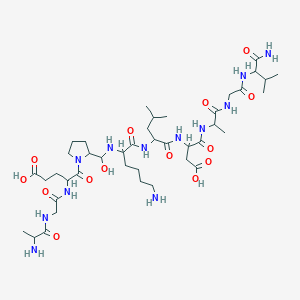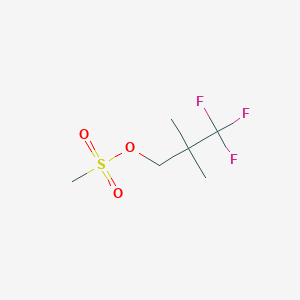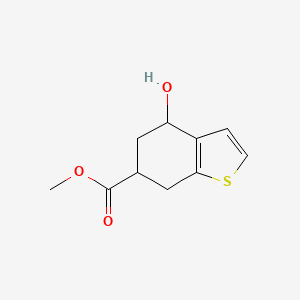
Pneumadin, rat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pneumadin, rat is a biologically active decapeptide originally isolated from mammalian lungs. It is known for its potent stimulating effect on the release of arginine-vasopressin, a hormone that plays a crucial role in regulating water balance in the body. This compound exerts a marked antidiuretic effect in animals with a functional arginine-vasopressin system .
Métodos De Preparación
Pneumadin, rat is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthetic route involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound involve large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Pneumadin, rat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Aplicaciones Científicas De Investigación
Pneumadin, rat has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is used to investigate the role of arginine-vasopressin in water balance and kidney function. In medicine, this compound is studied for its potential therapeutic applications in conditions related to water balance disorders, such as diabetes insipidus. Additionally, it has applications in the study of prostate function and development, as it has been shown to be involved in the functional control of the rat prostate during postnatal maturation .
Mecanismo De Acción
The mechanism of action of pneumadin, rat involves the stimulation of arginine-vasopressin release. This peptide binds to specific receptors on the surface of cells in the hypothalamus and pituitary gland, leading to the release of arginine-vasopressin into the bloodstream. Arginine-vasopressin then acts on the kidneys to promote water reabsorption, resulting in a decrease in urine output and an increase in water retention. The molecular targets involved in this pathway include the arginine-vasopressin receptors and the signaling pathways that regulate their activity .
Comparación Con Compuestos Similares
Pneumadin, rat is unique in its potent stimulation of arginine-vasopressin release and its marked antidiuretic effect. Similar compounds include other peptides that regulate water balance, such as vasopressin and oxytocin. this compound differs from these compounds in its specific amino acid sequence and its unique effects on the prostate and adrenal glands . Other similar compounds include synthetic analogs of arginine-vasopressin, which are used in the treatment of water balance disorders .
Propiedades
Fórmula molecular |
C41H72N12O14 |
|---|---|
Peso molecular |
957.1 g/mol |
Nombre IUPAC |
5-[2-[[[6-amino-1-[[1-[[1-[[1-[[2-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-hydroxymethyl]pyrrolidin-1-yl]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H72N12O14/c1-20(2)16-26(39(65)51-27(17-32(58)59)38(64)47-23(6)36(62)46-19-30(55)52-33(21(3)4)34(44)60)50-37(63)24(10-7-8-14-42)49-40(66)28-11-9-15-53(28)41(67)25(12-13-31(56)57)48-29(54)18-45-35(61)22(5)43/h20-28,33,40,49,66H,7-19,42-43H2,1-6H3,(H2,44,60)(H,45,61)(H,46,62)(H,47,64)(H,48,54)(H,50,63)(H,51,65)(H,52,55)(H,56,57)(H,58,59) |
Clave InChI |
NSUGRDNHSVFGLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)


![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)




![(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13899696.png)


![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)

